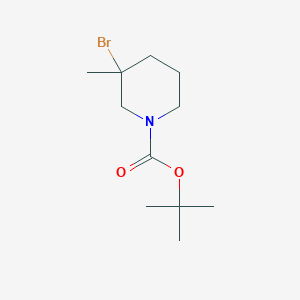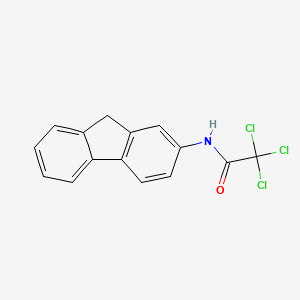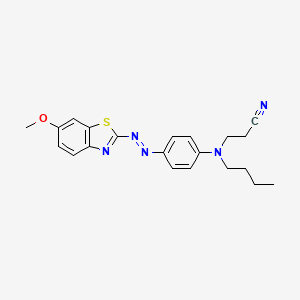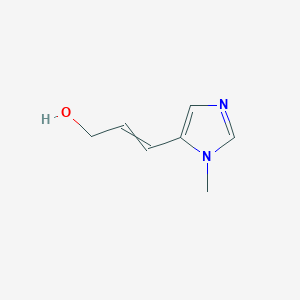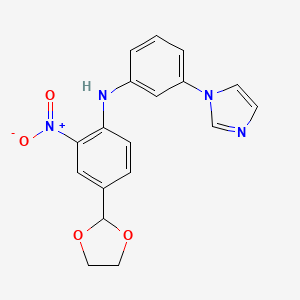
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline is a complex organic compound with a unique structure that includes a dioxolane ring, a nitro group, and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Imidazole Substitution: The imidazole moiety can be introduced through nucleophilic substitution reactions, where an imidazole derivative reacts with an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are crucial in industrial settings due to the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Electrophilic Substitution: Halogens, nitrating agents, and sulfonating agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(2-Dioxolanyl)-2-amino-n-(3-(1-imidazolyl)phenyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Corresponding diol and other hydrolyzed products.
Aplicaciones Científicas De Investigación
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The dioxolane ring may influence the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)benzimidazole
- 2-amino-4-(2-dioxolanyl)-n-(3-(1-imidazolyl)phenyl)aniline
Uniqueness
4-(2-Dioxolanyl)-2-nitro-n-(3-(1-imidazolyl)phenyl)aniline is unique due to its combination of a dioxolane ring, nitro group, and imidazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H16N4O4 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
4-(1,3-dioxolan-2-yl)-N-(3-imidazol-1-ylphenyl)-2-nitroaniline |
InChI |
InChI=1S/C18H16N4O4/c23-22(24)17-10-13(18-25-8-9-26-18)4-5-16(17)20-14-2-1-3-15(11-14)21-7-6-19-12-21/h1-7,10-12,18,20H,8-9H2 |
Clave InChI |
AOMIMRQSIANOTI-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC(=C(C=C2)NC3=CC(=CC=C3)N4C=CN=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



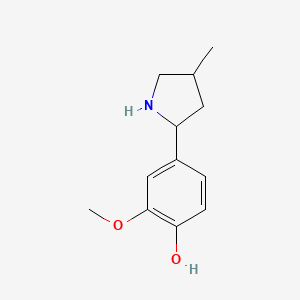
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
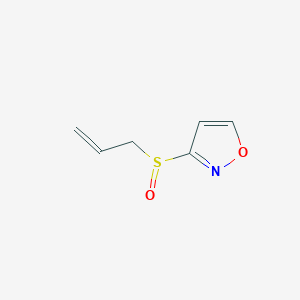
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
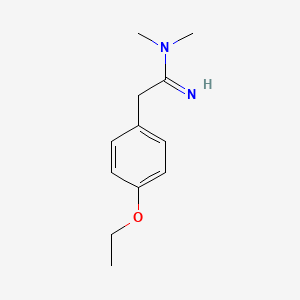
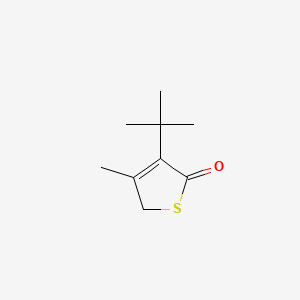
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
